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molecular formula C11H14O3 B6599493 2-hydroxy-3-methyl-3-phenylbutanoic acid CAS No. 77586-77-7

2-hydroxy-3-methyl-3-phenylbutanoic acid

Cat. No. B6599493
M. Wt: 194.23 g/mol
InChI Key: QBQVIEGQSYQSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390910B2

Procedure details

According to general procedure, methyl 2-hydroxy-3-methyl-3-phenylbutanoic acid (0.27 g, 1.3 mmol, from Reference Example 37) is dissolved in methanol (6 mL) and tetrahydrofuran (6 mL). To this solution is added water (3 mL) and lithium hydroxide monohydrate (0.12 g, 2.9 mmol), and the resulting mixture is stirred at 60-65° C. for 16 hours. Solvents are removed in vacuo and the residue is then dissolved in water. The solution is acidified to pH 1 with 2 M aqueous hydrochloric acid solution and then extracted thrice with ethyl acetate. The combined extracts are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, decanted, and concentrated under reduced pressure to afford a light pink oil, which solidified under vacuum (0.25 g, 100%). TOF MS (ES−): (M−H)=193.0
Name
methyl 2-hydroxy-3-methyl-3-phenylbutanoic acid
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
0.12 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]([OH:15])([C:6]([CH3:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7])[C:3]([OH:5])=[O:4].O.O.[OH-].[Li+]>CO.O1CCCC1>[OH:15][CH:2]([C:6]([CH3:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7])[C:3]([OH:5])=[O:4] |f:2.3.4|

Inputs

Step One
Name
methyl 2-hydroxy-3-methyl-3-phenylbutanoic acid
Quantity
0.27 g
Type
reactant
Smiles
CC(C(=O)O)(C(C)(C1=CC=CC=C1)C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
lithium hydroxide monohydrate
Quantity
0.12 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at 60-65° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents are removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is then dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with ethyl acetate
WASH
Type
WASH
Details
The combined extracts are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a light pink oil, which

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
OC(C(=O)O)C(C)(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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